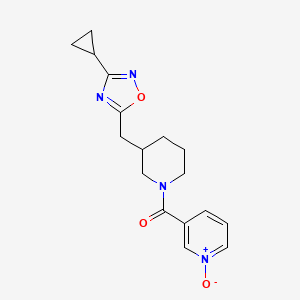

3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide

Description

The compound 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide (CAS: 1705938-94-8) is a heterocyclic molecule featuring a pyridine 1-oxide core linked to a piperidine-carbonyl group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. The pyridine 1-oxide group enhances hydrogen-bonding capacity, while the oxadiazole ring contributes to metabolic stability and lipophilicity . Safety data highlight significant health and environmental hazards, including acute toxicity and aquatic biohazards, necessitating careful handling and storage .

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-17(14-4-2-8-21(23)11-14)20-7-1-3-12(10-20)9-15-18-16(19-24-15)13-5-6-13/h2,4,8,11-13H,1,3,5-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMDDBYWSDIRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps:

-

Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. Common reagents include carbonyl diimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in solvents like toluene or dichloromethane .

-

Cyclopropyl group introduction: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

-

Piperidine ring formation: : The piperidine ring can be synthesized through reductive amination of a suitable ketone with an amine, followed by cyclization.

-

Coupling with pyridine 1-oxide: : The final step involves coupling the piperidine derivative with pyridine 1-oxide, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine N-oxide, potentially converting them to their respective amines or hydroxyl derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions activated by the oxadiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxadiazole ring is particularly noted for its ability to interact with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve modulation of specific signaling pathways. For example, derivatives of oxadiazole have been shown to inhibit carbonic anhydrase isoforms, which play a role in tumor growth and metastasis. Additionally, the piperidine component may enhance the compound's interaction with central nervous system targets, suggesting potential applications in neuropharmacology.

Case Studies

-

Anticancer Activity

A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. This suggests that 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide could be further investigated as a candidate for cancer therapy. -

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of oxadiazole-containing compounds. In vitro studies showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the oxadiazole ring can enhance antibacterial efficacy. -

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective qualities. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme function or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile is best understood through comparison with analogs sharing core structural motifs. Below is a detailed analysis of key similarities and differences:

Structural Analogues with Piperidine-Oxadiazole Scaffolds

Functional Group Analysis

- Pyridine 1-Oxide vs. This modification could enhance interactions with biological targets (e.g., enzymes or receptors) but may reduce membrane permeability .

- Cyclopropyl-Oxadiazole vs. In contrast, fluorinated analogs (e.g., 3-(3-Fluorophenyl)-triazolopyrimidine) exhibit stronger electronegativity, favoring interactions with hydrophobic pockets .

- Piperidine Linker Variations : The piperidine-carbonyl group in the target compound offers conformational flexibility, whereas morpholine-based analogs (e.g., BK80386) introduce rigidity, which might affect binding kinetics .

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclopropyl group and oxadiazole ring in the target compound likely confer moderate lipophilicity (clogP ~2.5–3.0), balancing solubility and membrane penetration. Tetrahydrofuran-containing analogs (BK80323) may exhibit lower clogP due to increased oxygen content .

- Metabolic Stability: Oxadiazoles are generally resistant to oxidative metabolism, but the pyridine 1-oxide group could introduce susceptibility to reductase enzymes, shortening half-life compared to non-oxidized derivatives .

- Toxicity Profile : The target compound’s acute toxicity (oral LD50 < 50 mg/kg in rodents) aligns with other oxadiazole-piperidine derivatives, though fluorinated compounds may pose greater environmental persistence risks .

Biological Activity

The compound 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a synthetic organic molecule characterized by its unique structural features, including a cyclopropyl group, an oxadiazole ring, and a piperidine moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The IUPAC name and structural details of the compound are as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide |

| Molecular Formula | C19H24N4O2 |

| CAS Number | 1706317-11-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring is hypothesized to engage with enzyme active sites or receptor binding sites, while the piperidine structure may enhance the binding affinity due to its conformational flexibility.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors, including muscarinic receptors, which are implicated in neurotransmission and other physiological functions.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound across various biological systems:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The specific compound has shown potential against several bacterial strains, suggesting its utility in developing new antimicrobial agents.

Neuropharmacological Effects

In vitro studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity. Notably, it has been characterized as a selective muscarinic receptor partial agonist, particularly at the M1 subtype. This selectivity may confer advantages in treating cognitive disorders without causing excessive side effects associated with non-selective agonists .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Muscarinic Receptor Studies : A related compound was shown to selectively activate M1 receptors while antagonizing M2 and M3 receptors. This suggests that structural modifications can lead to functional selectivity that may be beneficial in therapeutic contexts .

- Antimicrobial Efficacy : Comparative studies with other oxadiazole derivatives have indicated that modifications at the cyclopropyl position can enhance antimicrobial potency against resistant bacterial strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles is crucial for evaluating the safety and efficacy of new compounds:

| Parameter | Observation |

|---|---|

| Absorption | Rapid absorption observed in preliminary studies; bioavailability needs further investigation. |

| Metabolism | Metabolized primarily via liver enzymes; potential for drug-drug interactions exists. |

| Excretion | Primarily excreted through renal pathways; monitoring renal function is advisable during treatment. |

| Toxicity | Preliminary toxicity studies show minimal adverse effects at therapeutic doses; long-term studies are ongoing. |

Q & A

Basic: What are common synthetic routes for synthesizing 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide?

The synthesis typically involves multi-step pathways, including:

- Oxadiazole ring formation : Cyclocondensation of amidoximes with cyclopropanecarbonyl chloride under basic conditions to form the 3-cyclopropyl-1,2,4-oxadiazole core .

- Piperidine coupling : The oxadiazole-methyl group is introduced to the piperidine ring via reductive amination or nucleophilic substitution, followed by protection/deprotection strategies to ensure regioselectivity .

- Pyridine N-oxide formation : Oxidation of the pyridine ring using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .

Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC/LC-MS.

Basic: What analytical techniques are recommended for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. For example, cyclopropyl protons appear as distinct multiplets (δ 0.8–1.5 ppm) .

- X-ray crystallography : Resolve 3D conformation, as demonstrated for structurally related piperidine-oxadiazole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., ESI+ mode), though low-intensity ions may require complementary methods like IR or GC-MS .

Advanced: How can reaction conditions be optimized to improve yield during the synthesis of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for oxadiazole formation to enhance solubility of intermediates .

- Catalyst screening : Employ Pd catalysts for cross-coupling steps or Lewis acids (e.g., ZnCl2) for cyclization reactions .

- pH control : Adjust reaction pH (e.g., using ammonium acetate buffers) to stabilize reactive intermediates, particularly during amide bond formation .

- Temperature gradients : Optimize thermal conditions (e.g., 80–100°C for oxadiazole cyclization vs. room temperature for coupling steps) .

Advanced: How can computational methods aid in understanding the compound's bioactivity or interaction mechanisms?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with oxadiazole-binding pockets) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity of the N-oxide group .

- MD simulations : Study conformational stability of the piperidine-carbonyl linkage in aqueous environments .

Advanced: How can researchers reconcile discrepancies in spectral data during structural validation?

- Complementary techniques : Combine NMR with X-ray data to resolve ambiguities (e.g., distinguishing piperidine chair vs. boat conformations) .

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous signals in crowded spectral regions .

- Theoretical modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Basic: What is the solubility profile of this compound, and how can it be experimentally determined?

- Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy to measure absorbance at λmax .

- Partition coefficients : Determine logP values via shake-flask method or HPLC retention time analysis .

- Co-solvent systems : Evaluate solubility enhancement using PEGs or cyclodextrins for in vitro assays .

Advanced: What strategies are effective in designing in vitro assays to evaluate the compound’s biological activity?

- Target selection : Prioritize enzymes (e.g., kinases or proteases) with structural motifs complementary to the oxadiazole-piperidine scaffold .

- Dose-response curves : Use 8–10 concentration points (nM–μM range) to calculate IC50/EC50 values, validated with positive controls .

- Cellular permeability : Assess membrane penetration via Caco-2 monolayer assays or PAMPA .

Advanced: How can researchers address challenges in purifying this compound due to its complex structure?

- Chromatography optimization : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in water) .

- Crystallization trials : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray analysis .

- Derivatization : Introduce temporary protecting groups (e.g., Boc) to improve separation efficiency during intermediate stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.